N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide
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Overview
Description
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an iodine atom at the 5-position and a methyl group at the 3-position of the pyridine ring. The compound also contains a carbamothioyl group attached to the nitrogen atom of the pyridine ring and an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-3-methylpyridin-2-amine.
Formation of Carbamothioyl Group: The 5-iodo-3-methylpyridin-2-amine is then reacted with thiophosgene to introduce the carbamothioyl group.
Acetamide Formation: Finally, the intermediate product is reacted with acetic anhydride to form the acetamide group, resulting in the final compound.
The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like palladium complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[(5-iodo-3-methylpyridin-2-yl)carbamoyl]acetamide.
Reduction: Formation of N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]ethanol.
Substitution: Formation of N-[(5-substituted-3-methylpyridin-2-yl)carbamothioyl]acetamide.
Scientific Research Applications
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
- N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide
- N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
Uniqueness
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide is unique due to the presence of both the carbamothioyl and acetamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN3OS/c1-5-3-7(10)4-11-8(5)13-9(15)12-6(2)14/h3-4H,1-2H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNEAGZWWCHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=S)NC(=O)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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